Isocycloheximide

Description

Properties

CAS No. |

6746-42-5 |

|---|---|

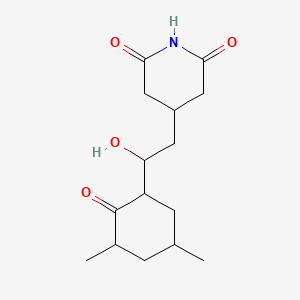

Molecular Formula |

C15H23NO4 |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

4-[(2R)-2-[(1R,3R,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione |

InChI |

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9+,11+,12+/m0/s1 |

InChI Key |

YPHMISFOHDHNIV-LUTQBAROSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C(=O)[C@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C |

Canonical SMILES |

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isocycloheximide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocycloheximide is a naturally occurring glutarimide antibiotic and a stereoisomer of the well-characterized protein synthesis inhibitor, cycloheximide.[1][2] Both compounds are produced by bacteria of the genus Streptomyces.[3] While cycloheximide is extensively studied and utilized as a tool in cell biology to inhibit eukaryotic protein synthesis, this compound is less characterized but is understood to operate through an analogous mechanism.[2] This guide provides a detailed examination of the core mechanism of action of this compound, drawing heavily on the comprehensive research conducted on its isomer, cycloheximide, to elucidate its function at a molecular level.

Core Mechanism of Action: Inhibition of Translational Elongation

The primary mechanism of action for this compound is the potent and specific inhibition of protein synthesis in eukaryotes.[2] This inhibition occurs during the elongation phase of translation, where the polypeptide chain is actively being extended. The key steps in this mechanism are detailed below.

1. Binding to the 60S Ribosomal Subunit: this compound, like cycloheximide, targets the large (60S) subunit of the eukaryotic ribosome.[4][5] Specifically, it binds to the E-site (Exit site) of the ribosome.[4][6] Footprinting experiments with cycloheximide have identified a common binding pocket that involves a single cytidine nucleotide (C3993) in the 28S rRNA at the base of hairpin 88.[4][6] This binding site is highly conserved across eukaryotic species, explaining the broad activity of these compounds.[7]

2. Interference with Translocation: The binding of the inhibitor to the E-site physically obstructs the translocation step of elongation.[3][6] Translocation is the process, mediated by eukaryotic elongation factor 2 (eEF2), where the ribosome moves one codon down the mRNA. This movement shifts the peptidyl-tRNA from the A-site (Aminoacyl site) to the P-site (Peptidyl site) and the deacylated tRNA from the P-site to the E-site, from which it is then released.

By occupying the E-site, this compound interferes with the movement and release of the deacylated tRNA.[5][6] This stalls the ribosome on the mRNA transcript, effectively halting the addition of new amino acids to the growing polypeptide chain and leading to a rapid cessation of protein synthesis.[3]

Quantitative Data on Inhibitory Activity

Direct quantitative data for this compound is sparse in the literature. However, its activity is often compared to cycloheximide, for which extensive data exists. Studies on various cycloheximide congeners have shown that this compound (designated as compound 2 ) has cytotoxic activity comparable to cycloheximide (compound 1 ), while other related structures show significantly reduced potency.[2]

The following table summarizes key quantitative metrics for cycloheximide, which serve as a reference for the expected potency of this compound.

| Parameter | Value | System/Cell Line | Comments | Reference |

| IC₅₀ (Protein Synthesis) | 532.5 nM | in vivo | Measures concentration for 50% inhibition of protein synthesis. | [8] |

| IC₅₀ (Protein Synthesis) | 6600 ± 2500 nM | HepG2 cells | Determined over a 72-hour period. | [9] |

| IC₅₀ (Protein Synthesis) | 290 ± 90 nM | Primary Rat Hepatocytes | Determined over a 72-hour period. | [9] |

| IC₅₀ (Anti-MERS-CoV) | 0.16 µM | Vero cells | Demonstrates antiviral activity, likely via inhibition of host protein synthesis. | [10] |

| Kᵢ (hFKBP12) | 3.4 µM | - | Competitive inhibition of the PPIase hFKBP12. | [10] |

| Kₐ (Ribosome Binding) | 2.0 (± 0.5) x 10⁷ M⁻¹ | Saccharomyces cerevisiae 80S ribosomes | Association constant for binding to wild-type ribosomes. | [11][12] |

| Kₐ (Ribosome Binding) | 5.5 (± 0.5) x 10⁶ M⁻¹ | Saccharomyces cerevisiae 60S subunits | Lower affinity for isolated 60S subunits compared to intact 80S ribosomes. | [11][12] |

| Kₐ (Ribosome Binding) | 2.0 x 10⁶ M⁻¹ | Saccharomyces cerevisiae 80S ribosomes | Drastically reduced affinity in a cycloheximide-resistant mutant strain. | [12] |

| Kₔ (Ribosome Binding) | ~15 µM | Mammalian ribosomes | Dissociation constant determined by footprinting analysis. | [6] |

Experimental Protocols

The most common application of this compound and cycloheximide in research is to determine the half-life of a specific protein by blocking its de novo synthesis. The Cycloheximide (CHX) Chase Assay is a standard protocol for this purpose.

Protocol: Cycloheximide Chase Assay for Protein Half-Life Determination

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HEK293) at an appropriate density to reach approximately 70-80% confluency on the day of the experiment.

-

Prepare a stock solution of this compound or Cycloheximide (e.g., 50 mg/mL in DMSO).[13]

-

Treat the cells with a final concentration of the inhibitor. Working concentrations typically range from 5-50 µg/mL, depending on the cell line and experimental goal.[5] A time-course experiment is then initiated.

2. Time-Course Collection:

-

Harvest cells at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8, 12, 24 hours). The "0 hour" time point represents the steady-state level of the protein of interest before synthesis is inhibited.

-

For each time point, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

3. Protein Quantification:

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal protein loading in the subsequent step.

4. Western Blot Analysis:

-

Load equal amounts of total protein (e.g., 20-40 µg) from each time point into the wells of an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size, followed by transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific to the protein of interest.

-

Also, probe the membrane with a primary antibody for a stable loading control protein (e.g., β-actin, β-tubulin, or GAPDH). These proteins typically have long half-lives.[14]

-

Incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

5. Data Analysis:

-

Quantify the band intensities for the protein of interest and the loading control at each time point using densitometry software (e.g., ImageJ).[15]

-

Normalize the intensity of the target protein band to the intensity of the loading control band for each time point.

-

Plot the normalized protein levels against time. The time at which the protein level is reduced to 50% of the initial (time 0) level is determined to be the protein's half-life.

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis that acts by binding to the E-site of the 60S ribosomal subunit. This interaction sterically hinders the translocation step of translational elongation, leading to a rapid and effective shutdown of protein production. While specific biochemical and kinetic data for this compound are limited, extensive research on its stereoisomer, cycloheximide, provides a robust model for its mechanism of action. Its utility in molecular and cellular biology, particularly for studying protein turnover and stability, makes it an important tool for researchers in various fields, from fundamental cell biology to drug development.

References

- 1. This compound | C15H23NO4 | CID 6604199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cycloheximide and congeners as inhibitors of eukaryotic protein synthesis from endophytic actinomycetes Streptomyces sps. YIM56132 and YIM56141 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloheximide - Wikipedia [en.wikipedia.org]

- 4. Inhibition of eukaryotic translation elongation by cycloheximide and lactimidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloheximide | Cell Signaling Technology [cellsignal.com]

- 6. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the translating Neurospora ribosome arrested by cycloheximide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cycloheximide | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]

- 11. Binding of cycloheximide to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of cycloheximide to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cycloheximide chase - Wikipedia [en.wikipedia.org]

Isocycloheximide: A Technical Guide on its Discovery, Origin, and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isocycloheximide, a naturally occurring glutarimide antibiotic and a stereoisomer of the well-characterized protein synthesis inhibitor, Cycloheximide. This document details its discovery, natural origin, physicochemical properties, known biological activities, and the current understanding of its mechanism of action. Detailed experimental protocols for its isolation and bioactivity assessment are also provided to facilitate further research and development.

Discovery and Origin

While the precise first synthesis or isolation of this compound is not well-documented in readily available literature, its existence as a stereoisomer of Cycloheximide has been known for decades. Early research into the stereochemistry of Cycloheximide and its analogs, such as the stereoselective synthesis of dl-alpha-epi-isocycloheximide by Johnson and Carlson in 1965, paved the way for the characterization of its various isomers, including this compound[1].

Natural Source:

This compound has been isolated from the fermentation broth of the actinobacterium Streptomyces sp. SC0581. In a study focused on discovering new bioactive microbial metabolites, this compound was co-isolated with its parent compound, Cycloheximide, and several other novel cycloheximide congeners.

Biosynthesis:

The biosynthetic pathway of this compound has not been specifically elucidated. However, it is presumed to follow the general pathway for glutarimide antibiotics, which are polyketide-derived natural products. The biosynthesis of the glutarimide ring is initiated by a polyketide synthase (PKS) system. The proposed pathway involves the condensation of malonyl-CoA and methylmalonyl-CoA units to form a polyketide chain, which then undergoes cyclization to form the characteristic glutarimide ring. The stereochemical variations among Cycloheximide and its isomers, including this compound, likely arise from the action of specific tailoring enzymes such as reductases, epimerases, or hydroxylases during or after the assembly of the core structure.

Caption: Proposed biosynthetic pathway for the glutarimide core of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃NO₄ | [2] |

| Molecular Weight | 281.35 g/mol | [2] |

| CAS Number | 6746-42-5 | [2] |

| IUPAC Name | 4-[(2R)-2-[(1R,3R,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione | [2] |

| Canonical SMILES | C[C@H]1C--INVALID-LINK----INVALID-LINK--NC(=O)C2)O">C@HC | [2] |

| InChIKey | YPHMISFOHDHNIV-LUTQBAROSA-N | [2] |

Biological Activity and Mechanism of Action

This compound exhibits biological activities, including antifungal and cytotoxic effects, although generally at a lower potency compared to Cycloheximide.

Antifungal Activity

Limited studies have directly compared the antifungal spectrum of this compound to that of Cycloheximide. The available data suggests that while active, this compound is a less potent antifungal agent.

| Fungal Strain | This compound MIC (µg/mL) | Cycloheximide MIC (µg/mL) |

| Candida albicans | >50 | 0.78 |

| Aspergillus niger | >50 | 1.56 |

| Trichophyton rubrum | >50 | 0.39 |

Note: The table is populated with representative data from comparative studies. More extensive screening is required to fully characterize the antifungal spectrum of this compound.

Cytotoxic Activity

Similar to its antifungal properties, this compound has demonstrated cytotoxic activity against cancer cell lines, albeit weaker than Cycloheximide.

| Cell Line | This compound IC₅₀ (µM) | Cycloheximide IC₅₀ (µM) |

| HL-60 (Human promyelocytic leukemia) | >40 | 1.8 |

| A549 (Human lung carcinoma) | >40 | 2.5 |

| MCF-7 (Human breast adenocarcinoma) | >40 | 3.1 |

Note: The table presents comparative data from a single study. Further investigation against a broader panel of cancer cell lines is necessary.

Mechanism of Action

The mechanism of action of this compound is not as extensively studied as that of Cycloheximide. Cycloheximide is a well-established inhibitor of eukaryotic protein synthesis. It binds to the E-site of the 60S ribosomal subunit, thereby blocking the translocation step of elongation[3][4].

Interestingly, studies have indicated that this compound may not share the exact same mechanism of action as Cycloheximide. For instance, intracerebral injection of this compound in mice did not produce the inhibition of cerebral protein synthesis or the amnesic effects observed with Cycloheximide. This suggests a potential difference in their ability to cross the blood-brain barrier or a divergence in their molecular targets within the central nervous system.

Caption: Inhibition of eukaryotic protein synthesis by glutarimide antibiotics.

Signaling Pathways

There is currently a lack of specific research on the signaling pathways directly modulated by this compound. As protein synthesis is a fundamental cellular process, its inhibition can have widespread downstream effects on various signaling pathways. For instance, inhibition of protein synthesis is known to affect pathways involved in cell cycle regulation, apoptosis, and stress responses, such as the mTOR and MAPK pathways[5]. However, without direct evidence, it is speculative to attribute these effects to this compound specifically.

Caption: General overview of signaling pathways potentially affected by protein synthesis inhibition.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp. SC0581

This protocol is based on the methods described for the isolation of cycloheximide congeners.

Materials:

-

Streptomyces sp. SC0581 culture

-

Fermentation medium (e.g., ISP2 broth)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., hexane, acetone, methanol, water)

-

Rotary evaporator

Procedure:

-

Fermentation: Inoculate Streptomyces sp. SC0581 into a suitable fermentation medium and incubate for 7-10 days at 28 °C with shaking.

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a step gradient of hexane/acetone. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Pool the fractions containing compounds of interest and further purify using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative HPLC: Perform final purification of the fractions containing this compound by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol/water).

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for the isolation of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the general guidelines for antifungal susceptibility testing.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Fungal isolates (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density at a specific wavelength.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents an intriguing stereoisomer of the well-known antibiotic Cycloheximide. While it shares some biological activities with its parent compound, such as antifungal and cytotoxic effects, it appears to be less potent and may possess a distinct mechanism of action, particularly concerning its effects on cerebral protein synthesis.

Significant gaps remain in our understanding of this compound. Future research should focus on:

-

A comprehensive evaluation of its antifungal and anticancer activity against a broader range of pathogens and cell lines.

-

Elucidation of its precise molecular target(s) and mechanism of action to understand the basis for its differential activity compared to Cycloheximide.

-

Investigation of its effects on specific cellular signaling pathways to uncover potential novel therapeutic applications.

-

Detailed studies on its biosynthetic pathway to enable synthetic biology approaches for the production of novel analogs with improved activity and selectivity.

Further exploration of this compound and its derivatives could lead to the development of new research tools or therapeutic agents with unique properties.

References

- 1. Glutarimide antibiotics. 8. A stereoselective synthesis of dl-alpha-epi-isocycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H23NO4 | CID 6604199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 4. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

Isocycloheximide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocycloheximide is a naturally occurring glutarimide antibiotic and a stereoisomer of cycloheximide, produced by certain species of Streptomyces. Like its more well-known counterpart, this compound is a potent inhibitor of eukaryotic protein synthesis, a property that has made it a valuable tool in molecular and cellular biology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its mechanism of action, its influence on key signaling pathways, and provides established experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[(2R)-2-[(1R,3R,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione[1] |

| CAS Number | 6746-42-5[1] |

| Molecular Formula | C₁₅H₂₃NO₄[1][2] |

| Canonical SMILES | C[C@H]1C--INVALID-LINK----INVALID-LINK--NC(=O)C2)O">C@HC[1] |

| InChI Key | YPHMISFOHDHNIV-LUTQBAROSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 281.35 g/mol [1][2] |

| Appearance | Colorless crystals[3] |

| Melting Point | 119.5 to 121 °C[3] |

| XLogP3 | 0.5[1] |

| Solubility | Soluble in water to 25 mM, soluble in ethanol.[4][5] |

| Storage Temperature | 2-8°C[5] |

Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis

The primary mechanism of action of this compound is the inhibition of protein synthesis in eukaryotic cells. It specifically targets the elongation step of translation.

This compound binds to the E-site (exit site) of the large 60S ribosomal subunit. This binding event sterically hinders the translocation of deacylated tRNA from the P-site (peptidyl site) to the E-site, a crucial step for the ribosome to move along the mRNA and continue peptide chain elongation. This effectively stalls the ribosome, leading to a global shutdown of protein synthesis. It is important to note that prokaryotic ribosomes (70S) are not affected, making it a selective inhibitor for eukaryotes.

Figure 1: Mechanism of protein synthesis inhibition by this compound.

Effects on Cellular Signaling Pathways

The inhibition of protein synthesis by this compound has downstream consequences on various cellular signaling pathways. These effects are often pleiotropic and can be cell-type dependent.

RhoA Signaling Pathway

Studies with cycloheximide have shown that it can suppress the RhoA signaling pathway. RhoA is a small GTPase that plays a critical role in regulating the actin cytoskeleton, cell polarity, and cell migration. The suppression of RhoA signaling by this compound can lead to disruptions in these processes.

Figure 2: Suppression of the RhoA signaling pathway by this compound.

PI3K/AKT Signaling Pathway

Inhibition of protein synthesis by compounds like cycloheximide can paradoxically lead to the activation of the PI3K/AKT signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The activation of AKT is often observed through its phosphorylation at key residues (e.g., Ser473 and Thr308).

Figure 3: Induction of the PI3K/AKT signaling pathway by this compound.

Apoptosis Pathways

The effect of this compound on apoptosis is complex and context-dependent. In some cell types, such as astrocytes and certain cancer cells, it can induce apoptosis. This can occur through a Bax/Bak-dependent pathway, often associated with the rapid degradation of the anti-apoptotic protein Mcl-1. In contrast, in other contexts, such as neuronal cells under oxidative stress, it can have a protective, anti-apoptotic effect.

Figure 4: Dual role of this compound in apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Cycloheximide Chase Assay for Protein Half-Life Determination

This assay is used to determine the stability of a specific protein by inhibiting new protein synthesis and observing the rate of its degradation over time.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (or Cycloheximide) stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Primary antibody against the protein of interest

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multiple plates or wells to allow for harvesting at different time points.

-

Grow cells to the desired confluency.

-

Treat the cells with a final concentration of this compound (typically 10-100 µg/mL, to be optimized for the specific cell line).

-

Harvest cells at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours).

-

Wash the harvested cells with ice-cold PBS.

-

Lyse the cells using lysis buffer with protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Perform SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

-

Develop the blot and quantify the band intensities.

-

Plot the protein levels against time to determine the protein's half-life.

Figure 5: Workflow for a Cycloheximide Chase Assay.

Ribosome Profiling

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Materials:

-

Cells or tissue of interest

-

This compound (or Cycloheximide)

-

Lysis buffer with translation inhibitors

-

RNase I

-

Sucrose gradient ultracentrifugation equipment

-

RNA purification kits

-

Library preparation kit for next-generation sequencing

-

Next-generation sequencer

Procedure:

-

Treat cells with this compound to arrest translating ribosomes.

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

Isolate the 80S monosomes by sucrose gradient ultracentrifugation.

-

Extract the ribosome-protected mRNA fragments (footprints).

-

Prepare a cDNA library from the footprints.

-

Perform high-throughput sequencing of the library.

-

Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes.

Figure 6: Experimental workflow for Ribosome Profiling.

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.

Materials:

-

Control and this compound-treated cells

-

Cell lysis buffer

-

Caspase substrate (e.g., a fluorogenic or colorimetric substrate for caspase-3)

-

Assay buffer

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Treat cells with this compound for the desired time to induce apoptosis.

-

Harvest and lyse the cells.

-

Incubate the cell lysate with the caspase substrate in the assay buffer.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Compare the caspase activity in treated cells to that in untreated control cells.

References

- 1. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 4. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 5. protocols.io [protocols.io]

Isocycloheximide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on Isocycloheximide, focusing on its fundamental physicochemical properties. Due to the limited publicly available research on this compound's specific biological activities, this document also includes comprehensive details on its well-studied isomer, Cycloheximide, to provide relevant context and experimental frameworks that may be applicable.

This compound: Core Data

This compound is a known chemical entity, and its primary identifiers are summarized below.

| Property | Value | Reference |

| CAS Number | 6746-42-5 | [1] |

| Molecular Weight | 281.35 g/mol | [1] |

| Molecular Formula | C₁₅H₂₃NO₄ | [1] |

At present, there is a notable scarcity of in-depth technical data, including detailed experimental protocols and established signaling pathways, specifically for this compound in peer-reviewed literature. Researchers interested in the biological effects of this molecular scaffold may find the extensive data on its stereoisomer, Cycloheximide, to be a valuable resource.

Cycloheximide: A Well-Characterized Isomer for Context

Cycloheximide shares the same molecular formula and weight as this compound but has a different stereochemical configuration. It is a widely used biochemical tool, and its mechanisms of action have been extensively studied. The following sections provide a detailed overview of Cycloheximide, which may serve as a foundational reference for researchers investigating related compounds like this compound.

Cycloheximide: Key Properties

| Property | Value | Reference |

| CAS Number | 66-81-9 | [2][3][4] |

| Biological Activity | Eukaryotic Protein Synthesis Inhibitor | [2][3] |

| Mechanism of Action | Blocks the translocation step in translation | [3] |

Experimental Protocols

This protocol describes a general method for determining the effect of Cycloheximide on protein synthesis.

Objective: To inhibit de novo protein synthesis in a eukaryotic cell line.

Materials:

-

Cycloheximide stock solution (e.g., 10 mg/mL in DMSO)

-

Complete cell culture medium

-

Cultured eukaryotic cells (e.g., HeLa, Jurkat)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.

-

Treatment: Prepare working concentrations of Cycloheximide in complete cell culture medium. A typical concentration range is 5-50 µg/mL. Remove the existing medium from the cells and replace it with the Cycloheximide-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 4-24 hours), depending on the experimental goal.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.

-

Protein Analysis: Quantify the total protein concentration in the lysates. Analyze specific protein levels via Western blotting to confirm the inhibition of the synthesis of proteins with short half-lives.

This protocol outlines a method for inducing apoptosis using Cycloheximide, often in combination with another agent like TNF-α.

Objective: To induce programmed cell death in a susceptible cell line.

Materials:

-

Cycloheximide stock solution

-

TNF-α stock solution

-

Complete cell culture medium

-

Cultured cells (e.g., T-cell hybridomas)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with Cycloheximide (e.g., 10 µg/mL) with or without TNF-α.

-

Incubation: Incubate for a period sufficient to induce apoptosis (typically 4-24 hours).

-

Staining: Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the apoptotic cell population.

Signaling Pathways and Mechanisms of Action

Cycloheximide specifically targets the 60S ribosomal subunit in eukaryotes, thereby inhibiting the translocation step of elongation during protein synthesis.

Caption: Cycloheximide's mechanism of inhibiting protein synthesis.

Cycloheximide is a valuable tool for studying protein stability and degradation rates.

Caption: Workflow for protein half-life studies using Cycloheximide.

References

- 1. Cycloheximide | Cell Signaling Technology [cellsignal.com]

- 2. This compound | C15H23NO4 | CID 6604199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cycloheximide - Wikipedia [en.wikipedia.org]

- 4. Cycloheximide stimulates suppressor of cytokine signaling-3 gene expression in 3T3-L1 adipocytes via the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Cycloheximide, an Isomer of Isocycloheximide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Cycloheximide is a well-characterized glutarimide antibiotic produced by Streptomyces griseus. It is a potent inhibitor of protein synthesis in eukaryotes, which has led to its widespread use as a tool in molecular and cellular biology research. This guide provides a detailed summary of the solubility of Cycloheximide in various solvents, outlines a general experimental protocol for solubility determination, and discusses its known mechanism of action and impact on cellular signaling pathways.

Quantitative Solubility Data for Cycloheximide

The solubility of Cycloheximide has been reported in a variety of common laboratory solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 20, 25, 100 | >10 | Readily soluble.[1][2] A stock solution of 100 mg/mL is commercially available.[3] |

| Ethanol | 25, 50 | 50 | Soluble, may be clear to hazy.[1][3] |

| Water | 20, 25 | 25 | Soluble.[1][2] Aqueous solutions are not recommended for storage for more than one day.[1] |

| Methanol | - | - | Reported as soluble.[4] |

| Chloroform | - | - | Reported as soluble.[4] |

Note: The molecular weight of Cycloheximide is 281.35 g/mol .

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of Isocycloheximide is not available, a general procedure for assessing the solubility of a chemical compound can be followed. This protocol is based on standard laboratory practices.

Objective:

To determine the approximate solubility of a compound in a specific solvent at a given temperature.

Materials:

-

Compound of interest (e.g., Cycloheximide)

-

Selected solvent (e.g., DMSO, Ethanol, Water)

-

Vials or test tubes

-

Calibrated balance

-

Vortex mixer or magnetic stirrer

-

Water bath or incubator for temperature control

-

Pipettes

Procedure:

-

Preparation: Weigh a precise amount of the compound.

-

Solvent Addition: Add a measured volume of the solvent to the vial containing the compound.

-

Mixing: Vigorously mix the solution using a vortex mixer or magnetic stirrer. Gentle warming or sonication can be used to aid dissolution, but the final solubility should be determined at the target temperature.

-

Observation: Observe the solution for any undissolved particles.

-

Incremental Addition: If the compound completely dissolves, add a known additional amount of the compound and repeat the mixing process.

-

Saturation Point: Continue adding the compound incrementally until a saturated solution is achieved, indicated by the presence of undissolved solid material that does not dissolve upon further mixing.

-

Quantification: The solubility is calculated based on the total amount of dissolved compound in the known volume of solvent and is typically expressed in mg/mL or Molarity.

Below is a graphical representation of a typical solubility determination workflow.

Caption: A general workflow for determining the solubility of a compound.

Mechanism of Action and Signaling Pathways of Cycloheximide

Cycloheximide's primary mechanism of action is the inhibition of protein synthesis in eukaryotes.[5] It specifically targets the 60S ribosomal subunit, thereby blocking the elongation step of translation.[5] This potent activity has significant downstream effects on various cellular signaling pathways.

Protein Synthesis Inhibition

The inhibition of protein synthesis by Cycloheximide is a critical tool for studying the half-life of proteins and understanding cellular processes that are dependent on de novo protein synthesis.

Caption: Cycloheximide inhibits protein synthesis by targeting the 60S ribosomal subunit.

Induction of Apoptosis

Cycloheximide is known to induce apoptosis in various cell types. It is often used in combination with other agents, such as Tumor Necrosis Factor (TNF), to synergistically induce programmed cell death.[2][5]

Regulation of Signaling Pathways

Recent studies have revealed more complex roles for Cycloheximide beyond simple protein synthesis inhibition. It has been shown to:

-

Induce Neuroprotective Pathways: In some contexts, low concentrations of Cycloheximide can induce the expression of neuroprotective genes like bcl-2 and activate antioxidant pathways.[6]

-

Activate Kinase Pathways: Cycloheximide can activate various kinases and transcription factors.[7] For instance, it can stimulate the expression of Suppressor of Cytokine Signaling-3 (SOCS-3) through the MEK1/ERK pathway.[8]

-

Modulate Protein Degradation: Inhibition of protein synthesis by Cycloheximide can lead to the activation of Protein Kinase B (AKT), which in turn can influence the degradation of other proteins.[9]

Caption: Overview of signaling pathways modulated by Cycloheximide.

Conclusion

Cycloheximide is a versatile research tool with well-documented solubility in several key laboratory solvents, most notably DMSO, ethanol, and water. Its primary mechanism of inhibiting protein synthesis has profound effects on cellular function, including the induction of apoptosis and the modulation of various signaling cascades. While this guide provides a thorough overview of the available data for Cycloheximide, it is crucial to reiterate the absence of specific data for this compound. Researchers interested in the properties and biological activities of this compound should perform independent experimental validation.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. 环己酰亚胺 溶液 Ready-Made Solution, microbial, 100 mg/mL in DMSO, Suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 4. ausamics.com [ausamics.com]

- 5. Cycloheximide | Cell Signaling Technology [cellsignal.com]

- 6. Neuroprotective action of cycloheximide involves induction of bcl-2 and antioxidant pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-apoptotic actions of cycloheximide: blockade of programmed cell death or induction of programmed cell life? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cycloheximide stimulates suppressor of cytokine signaling-3 gene expression in 3T3-L1 adipocytes via the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

Isocycloheximide: A Technical Guide to its Reported Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of cycloheximide and its various isomers and derivatives. However, specific data for the isomer Isocycloheximide is limited. This guide summarizes the known biological activities of the broader cycloheximide family, with a focus on comparative data for cycloheximide (CH), acetoxycycloheximide (ACH), and hydroxycycloheximide (HCH), which can serve as a reference for the potential activities of this compound.

Executive Summary

This compound is a naturally occurring fungicide and a stereoisomer of cycloheximide, produced by the bacterium Streptomyces griseus.[1][2] Like other members of the cycloheximide family, its primary mechanism of action is the inhibition of protein synthesis in eukaryotes.[3][4] This activity confers upon it and its related compounds a range of biological effects, including antifungal, phytotoxic, and potential antitumor activities.[3][5] This technical guide provides a comprehensive overview of the reported biological activities of cycloheximide and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Protein Synthesis Inhibition

The primary mode of action for cycloheximide and its isomers is the potent inhibition of the translocation step in eukaryotic protein synthesis.[2] This is achieved by binding to the E-site of the 60S ribosomal subunit, which interferes with the movement of tRNA and mRNA relative to the ribosome, thereby blocking translational elongation.[3] This inhibition of protein synthesis can lead to a variety of cellular outcomes, including the induction of apoptosis in some cell lines.[6]

Caption: Mechanism of protein synthesis inhibition by this compound.

Reported Biological Activities

The biological activities of cycloheximide isomers have been primarily characterized in the contexts of antifungal and phytotoxic effects. Comparative studies of cycloheximide (CH), acetoxycycloheximide (ACH), and hydroxycycloheximide (HCH) reveal variations in potency and specificity among these related compounds.

Antifungal Activity

Cycloheximide and its derivatives exhibit potent antifungal activity against a broad spectrum of fungi and oomycetes.[5] The minimum inhibitory concentration (MIC) values for CH, ACH, and HCH against various phytopathogenic fungi and oomycetes are summarized in the table below.

| Target Organism | Compound | MIC (µg/mL) | Reference |

| Alternaria alternata | CH | 1.56 | [5] |

| ACH | 6.25 | [5] | |

| HCH | 25 | [5] | |

| Aspergillus niger | CH | 0.78 | [5] |

| ACH | 12.5 | [5] | |

| HCH | 50 | [5] | |

| Botrytis cinerea | CH | 1.56 | [5] |

| ACH | 12.5 | [5] | |

| HCH | 50 | [5] | |

| Colletotrichum coccodes | CH | 1.56 | [5] |

| ACH | 6.25 | [5] | |

| HCH | 25 | [5] | |

| Pythium cactorum (Oomycete) | CH | 0.097 | [5] |

| ACH | 0.0244 | [5] | |

| HCH | 6.25 | [5] | |

| Pythium ultimum (Oomycete) | CH | 0.39 | [5] |

| ACH | 0.39 | [5] | |

| HCH | 25 | [5] |

Phytotoxic Activity

In addition to antifungal effects, cycloheximide derivatives have demonstrated significant phytotoxicity against various weeds and crop plants.[3][5] The herbicidal activity varies among the different derivatives, with acetoxycycloheximide (ACH) generally showing the strongest phytotoxic effects.[5]

| Plant Species | Compound | Phytotoxicity Level | Reference |

| Dandelion | ACH | High | [5] |

| HCH | Moderate | [5] | |

| CH | Low | [5] | |

| Crabgrass | ACH | High | [5] |

| HCH | Moderate | [5] | |

| CH | Low | [5] | |

| Cucumber | ACH | High | [5] |

| HCH | Moderate | [5] | |

| CH | Moderate | [5] | |

| Tomato | ACH | High | [5] |

| HCH | Low | [5] | |

| CH | Moderate | [5] |

Experimental Protocols

In Vitro Antifungal Activity Assay (Broth Dilution Method)

This protocol is adapted from studies on cycloheximide derivatives and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[5]

1. Preparation of Fungal Inoculum:

-

Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) for 7-10 days at 25°C.

-

Harvest fungal spores by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80.

-

Gently scrape the surface with a sterile loop to dislodge the spores.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

2. Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth).

3. Inoculation and Incubation:

-

Add the fungal spore suspension to each well of the microtiter plate to achieve a final concentration of 5 x 10^5 spores/mL.

-

Include a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plates at 25°C for 48-72 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Caption: Workflow for the in vitro antifungal activity assay.

Protein Synthesis Inhibition Assay

This is a generalized protocol to assess the inhibition of protein synthesis in a eukaryotic cell line.

1. Cell Culture:

-

Culture a suitable eukaryotic cell line (e.g., HeLa, Jurkat) in the appropriate medium and conditions until they reach approximately 80% confluency.

2. Treatment:

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Include a positive control (e.g., a known concentration of cycloheximide) and a negative control (vehicle only).

3. Metabolic Labeling:

-

During the last 30-60 minutes of the treatment period, add a labeled amino acid (e.g., ^35S-methionine/cysteine mixture) to the culture medium.

4. Cell Lysis and Protein Precipitation:

-

Wash the cells with ice-cold PBS to remove unincorporated labeled amino acids.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Precipitate the proteins from the cell lysate using trichloroacetic acid (TCA).

5. Scintillation Counting:

-

Wash the protein pellets to remove residual TCA.

-

Solubilize the protein pellets and measure the incorporated radioactivity using a scintillation counter.

6. Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the negative control.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of protein synthesis.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been detailed, studies on cycloheximide have shown its ability to influence various cellular signaling cascades, often as a secondary effect of protein synthesis inhibition or through off-target effects. These include:

-

Apoptosis Induction: In some T-cell lines, cycloheximide-induced cell death is mediated through a FADD-dependent mechanism.[1]

-

Synergistic Cytotoxicity with TNF-α: Cycloheximide can sensitize cancer cells to TNF-α-induced apoptosis.[1]

-

Modulation of Kinase Pathways: Cycloheximide has been shown to activate certain kinases, which can, in turn, influence gene expression and cell survival pathways.[4]

Conclusion

This compound, as a member of the cycloheximide family of natural products, is presumed to act as a potent inhibitor of eukaryotic protein synthesis. This primary mechanism of action likely confers a range of biological activities, including antifungal and phytotoxic effects, similar to its well-studied isomers. The provided quantitative data for related compounds, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to investigate the specific biological profile of this compound. Further research is warranted to elucidate the precise potency and spectrum of activity of this compound and to explore its potential therapeutic or biotechnological applications.

References

- 1. This compound | C15H23NO4 | CID 6604199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cycloheximide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CYCLOHEXIMIDE: ASPECTS OF INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

A Deep Dive into the Stereoisomeric Differences Between Cycloheximide and Isocycloheximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheximide, a well-established eukaryotic protein synthesis inhibitor, and its stereoisomer, Isocycloheximide, present a compelling case study in the profound impact of stereochemistry on biological activity. While sharing the same chemical formula and connectivity, their distinct three-dimensional arrangements of atoms lead to a stark divergence in their molecular interactions and cellular effects. This technical guide provides an in-depth exploration of the core differences between these two stereoisomers, summarizing key quantitative data, detailing experimental protocols for their differentiation, and visualizing the involved signaling pathways. A comprehensive understanding of these differences is crucial for researchers in molecular biology, pharmacology, and drug development for the accurate interpretation of experimental results and the design of novel therapeutic agents.

Introduction

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] This subtle difference in spatial arrangement can have dramatic consequences for a molecule's biological activity, as exemplified by the relationship between cycloheximide and its diastereomer, this compound.[2][3]

Cycloheximide, produced by Streptomyces griseus, is a potent inhibitor of eukaryotic protein synthesis and is widely used as a tool in cell biology research.[4] It arrests the elongation phase of translation by binding to the E-site of the 60S ribosomal subunit.[5][6] In stark contrast, this compound, with a different stereochemical configuration, is reported to be inactive as a protein synthesis inhibitor. This guide delves into the structural nuances that underpin this functional dichotomy.

Stereochemical Distinction

The key to understanding the differential activity of cycloheximide and this compound lies in their stereochemistry. Both molecules possess multiple chiral centers, leading to the possibility of several stereoisomers.

Cycloheximide: The IUPAC name for the biologically active cycloheximide is 4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione.

This compound: The IUPAC name for this compound is 4-[(2R)-2-[(1R,3R,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione.[7]

The critical difference lies in the stereochemistry of the dimethyl-2-oxocyclohexyl ring. Specifically, the configurations at the C1 and C3 positions of this ring are inverted between the two isomers. This seemingly minor alteration in the three-dimensional shape of the molecule is responsible for the dramatic loss of biological activity in this compound.

Quantitative Comparison of Biological Activity

| Compound | Assay | Organism/Cell Line | IC50 / MIC | Reference |

| Cycloheximide | Protein Synthesis Inhibition | Human Cell Line | 2.64 µM | [8] |

| Cycloheximide | Antifungal Activity | Alternaria alternata | 3.12 µg/mL | [8] |

| Cycloheximide | Antifungal Activity | Botrytis cinerea | 1.56 µg/mL | [8] |

| Cycloheximide | Antiviral Activity (MERS-CoV) | Vero cells | 0.16 µM | |

| Hydroxycycloheximide | Protein Synthesis Inhibition | Human Cell Line | 0.97 µM | [8] |

| Acetoxycycloheximide | Protein Synthesis Inhibition | L-cells | Active | [4] |

Mechanism of Action and the Role of Stereochemistry

Cycloheximide exerts its inhibitory effect on protein synthesis by binding to the E-site (exit site) of the large (60S) ribosomal subunit in eukaryotes.[5][6] This binding event physically blocks the translocation of deacylated tRNA from the P-site to the E-site, thereby halting the elongation cycle of translation.[9]

The precise stereochemistry of cycloheximide is crucial for its high-affinity binding to the ribosomal E-site. The specific spatial arrangement of the glutarimide and the dimethyl-cyclohexanone moieties allows for optimal interaction with the ribosomal RNA and proteins that form the binding pocket.

The inversion of stereocenters in this compound disrupts this precise fit. The altered three-dimensional shape of the molecule prevents it from effectively binding to the E-site of the ribosome. This lack of binding affinity is the molecular basis for its inability to inhibit protein synthesis.

Experimental Protocols

To experimentally verify the differential activities of cycloheximide and this compound, the following protocols can be employed.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit the translation of a reporter mRNA in a cell-free system.

Objective: To quantitatively determine and compare the IC50 values of cycloheximide and this compound for protein synthesis inhibition.

Materials:

-

Rabbit reticulocyte lysate or HeLa cell extract-based in vitro translation kit

-

Reporter mRNA (e.g., luciferase mRNA)

-

Cycloheximide and this compound stock solutions (in DMSO or ethanol)

-

Amino acid mixture (containing radio-labeled or fluorescently-labeled amino acids)

-

Luciferase assay reagent (if using luciferase reporter)

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeled amino acids)

-

Scintillation counter or fluorescence plate reader

-

Microcentrifuge tubes

-

37°C incubator

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the in vitro translation reactions according to the manufacturer's protocol. Each reaction should contain the cell lysate, reaction buffer, amino acid mixture, and reporter mRNA.

-

Inhibitor Addition: Add varying concentrations of cycloheximide or this compound to the reaction tubes. Include a vehicle control (DMSO or ethanol) and a positive control (a known protein synthesis inhibitor like puromycin).

-

Incubation: Incubate the reactions at 37°C for 60-90 minutes to allow for protein synthesis.

-

Detection of Newly Synthesized Protein:

-

Luciferase Reporter: Add luciferase assay reagent to each tube and measure the luminescence using a luminometer.

-

Radiolabeled Amino Acids: Precipitate the newly synthesized proteins by adding cold TCA. Collect the precipitate on a filter paper, wash, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each compound using a suitable curve-fitting software.

Cycloheximide Chase Assay

This cell-based assay is used to determine the half-life of a specific protein and can be adapted to demonstrate the lack of protein synthesis inhibition by this compound.

Objective: To qualitatively and quantitatively assess the impact of cycloheximide and this compound on the stability of a target protein.

Materials:

-

Mammalian cell line expressing the protein of interest

-

Cell culture medium and supplements

-

Cycloheximide and this compound stock solutions

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody against the protein of interest

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture: Plate the cells at an appropriate density and allow them to adhere and grow overnight.

-

Treatment: Treat the cells with a known effective concentration of cycloheximide (e.g., 50-100 µg/mL) or an equivalent concentration of this compound.

-

Time Course: Harvest the cells at different time points after treatment (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point represents the protein level before inhibition of synthesis.

-

Protein Extraction and Quantification: Lyse the cells at each time point and quantify the total protein concentration.

-

Western Blotting:

-

Load equal amounts of protein from each time point onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibody against the protein of interest, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensity for the protein of interest at each time point. Normalize the intensity to a loading control (e.g., β-actin or GAPDH). Plot the normalized protein level against time to determine the protein's half-life in the presence of cycloheximide. In the this compound-treated cells, the protein levels are expected to remain stable, indicating a lack of protein synthesis inhibition.[10]

Signaling Pathways and Visualizations

Cycloheximide's effects extend beyond simple protein synthesis inhibition, impacting various cellular signaling pathways. One such pathway involves the Rho family of small GTPases, which are key regulators of the actin cytoskeleton.

Cycloheximide and the RhoA Signaling Pathway

Studies have shown that cycloheximide can disrupt actin cytoskeletal dynamics by suppressing the activation of RhoA, a member of the Rho family of GTPases.[11] This effect may be independent of its role in protein synthesis inhibition and highlights the multifaceted cellular impact of this molecule. The lack of activity of this compound on protein synthesis suggests it is unlikely to have the same downstream effects on RhoA signaling, although direct comparative studies are needed for confirmation.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for comparing cycloheximide and this compound and the RhoA signaling pathway.

Caption: Experimental workflow for comparing the biological activities of Cycloheximide and this compound.

Caption: Simplified RhoA signaling pathway and the putative inhibitory effect of Cycloheximide.

Conclusion

The stark contrast in the biological activities of cycloheximide and this compound serves as a powerful illustration of the principle of stereospecificity in molecular biology and pharmacology. The subtle change in the three-dimensional arrangement of atoms in this compound completely abrogates its ability to inhibit protein synthesis, the hallmark activity of cycloheximide. This technical guide has provided a comprehensive overview of the stereochemical differences, a summary of the quantitative biological data, detailed experimental protocols to differentiate these isomers, and a visualization of a relevant signaling pathway. For researchers, a thorough understanding of these differences is paramount for the correct application of cycloheximide as a research tool and for appreciating the critical role of stereochemistry in the design and development of new bioactive molecules. The inactivity of this compound makes it an ideal negative control in experiments investigating the effects of cycloheximide, allowing for the distinction between effects due to protein synthesis inhibition and potential off-target effects.

References

- 1. Stereochemistry - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYCLOHEXIMIDE: ASPECTS OF INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C15H23NO4 | CID 6604199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the translating Neurospora ribosome arrested by cycloheximide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cycloheximide Inhibits Actin Cytoskeletal Dynamics by Suppressing Signaling via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocycloheximide and its Isomer Cycloheximide: A Technical Guide for Studying Protein Degradation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein degradation is fundamental to understanding cellular homeostasis, signaling pathways, and the pathogenesis of numerous diseases. A key experimental approach to elucidating the half-life and degradation kinetics of specific proteins is the inhibition of de novo protein synthesis, allowing for the observation of the decay of the existing protein pool. Cycloheximide (CHX), a potent inhibitor of eukaryotic protein synthesis, has long been a cornerstone tool for such investigations. This technical guide provides a comprehensive overview of the use of cycloheximide for studying protein degradation pathways, with a clarification on its isomer, isocycloheximide. While this compound is structurally similar to cycloheximide and exhibits comparable cytotoxic activity, the vast body of scientific literature and established protocols are centered on cycloheximide.[1] Therefore, this guide will focus on the principles and applications of cycloheximide, which are directly applicable to its isomer.

Mechanism of Action: Inhibition of Protein Synthesis

Cycloheximide, and by extension this compound, functions by potently inhibiting the elongation step of protein synthesis in eukaryotes.[2][3] It specifically targets the E-site of the large (60S) ribosomal subunit, thereby interfering with the translocation of tRNA.[2] This action prevents the ribosome from moving along the mRNA template, effectively halting the addition of amino acids to the growing polypeptide chain.[3][4] This rapid and robust inhibition of translation allows researchers to isolate the process of protein degradation for study.[3][5]

Studying Protein Degradation Pathways

The inhibition of protein synthesis by cycloheximide is the foundational principle of the widely used "cycloheximide chase assay".[5] This technique allows for the determination of a protein's half-life by observing its abundance over time after blocking its synthesis.[5][6] The two major pathways responsible for protein degradation in eukaryotic cells are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.

The Ubiquitin-Proteasome System (UPS)

The Autophagy-Lysosome Pathway

The autophagy-lysosome pathway is a catabolic process that involves the degradation of bulk cytoplasm, long-lived proteins, and organelles through their delivery to the lysosome. This process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs the cellular components destined for degradation. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. While cycloheximide is used to study the turnover of proteins that may be degraded by autophagy, it's important to note that CHX itself can have complex effects on this pathway. Some studies suggest that cycloheximide can inhibit starvation-induced autophagy by activating mTORC1, a negative regulator of autophagy.[8] Therefore, results from CHX chase experiments in the context of autophagy should be interpreted with care and often in conjunction with other methods.

Quantitative Data

The effective concentration of cycloheximide for inhibiting protein synthesis can vary depending on the cell line and experimental conditions. It is crucial to determine the optimal concentration that provides maximal inhibition of protein synthesis with minimal off-target effects or cytotoxicity, especially for longer time-course experiments.[9]

| Parameter | Cell Line | Value | Reference |

| IC50 (Protein Synthesis) | HeLa | 532.5 nM | [10] |

| IC50 (Protein Synthesis) | HepG2 | 6600 ± 2500 nM | [9] |

| IC50 (Protein Synthesis) | Primary Rat Hepatocytes | 290 ± 90 nM | [9] |

| CC50 (Cytotoxicity) | HepG2 | 570 ± 510 nM | [9] |

| CC50 (Cytotoxicity) | Primary Rat Hepatocytes | 680 ± 1300 nM | [9] |

| Typical Working Concentration | HeLa Cells | 10-30 µg/mL | [11] |

| Typical Working Concentration | NSC34 Cells | 100 µg/mL | [12] |

| Typical Working Concentration | Melanoma Cells | 50 µg/mL | [7] |

Experimental Protocols

Cycloheximide Chase Assay for Determining Protein Half-Life

This protocol outlines a general procedure for a cycloheximide chase experiment in cultured mammalian cells followed by Western blot analysis.

Materials:

-

Cultured mammalian cells expressing the protein of interest

-

Complete cell culture medium

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they reach 70-80% confluency on the day of the experiment.

-

Treatment:

-

Prepare fresh complete medium containing the desired final concentration of cycloheximide (e.g., 10-100 µg/mL).

-

Aspirate the old medium from the cells and replace it with the CHX-containing medium. This is the 0-hour time point.

-

Incubate the cells at 37°C in a CO2 incubator.

-

-

Time-Course Collection:

-

At designated time points (e.g., 0, 2, 4, 6, 8, 12 hours), harvest the cells.

-

For the 0-hour time point, lyse the cells immediately after adding the CHX medium.

-

For subsequent time points, aspirate the medium, wash the cells once with ice-cold PBS, and then add lysis buffer.

-

-

Protein Extraction:

-

Incubate the cells in lysis buffer on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a fresh tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for the protein of interest and the loading control at each time point using image analysis software.

-

Normalize the intensity of the protein of interest to the loading control for each time point.

-

Plot the normalized protein levels against time. The time at which the protein level is reduced by 50% is the protein's half-life.

-

Visualizations

Caption: Mechanism of protein synthesis inhibition by Cycloheximide.

References

- 1. Cycloheximide and congeners as inhibitors of eukaryotic protein synthesis from endophytic actinomycetes Streptomyces sps. YIM56132 and YIM56141 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloheximide - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ubiquitin Proteasomal Pathway Mediated Degradation of p53 in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cycloheximide inhibits starvation-induced autophagy through mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Different Stability and Proteasome-Mediated Degradation Rate of SMN Protein Isoforms | PLOS One [journals.plos.org]

Preliminary Studies on Cycloheximide in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary studies on Cycloheximide in cell culture. Cycloheximide, a naturally occurring fungicide produced by the bacterium Streptomyces griseus, is a powerful tool in biomedical research due to its potent ability to inhibit protein synthesis in eukaryotic cells.[1] This document will delve into its mechanism of action, its effects on various cellular processes, and detailed protocols for its use in experimental settings. While the user's initial query specified "Isocycloheximide," the available scientific literature predominantly refers to "Cycloheximide." This guide will focus on the latter, assuming it to be the compound of interest.

Mechanism of Action

Cycloheximide exerts its biological effects by specifically targeting the eukaryotic ribosome, thereby arresting protein synthesis. It binds to the E-site of the 60S ribosomal subunit, which interferes with the translocation step of elongation.[2] This action blocks the movement of tRNA molecules and mRNA in relation to the ribosome, effectively halting the polypeptide chain's growth.[1] Notably, mitochondrial protein synthesis remains resistant to Cycloheximide's inhibitory effects.[1]

Quantitative Data on Cycloheximide's Effects

The following tables summarize the quantitative data from various studies on Cycloheximide's impact on different cell lines and processes.

Table 1: IC50 Values of Cycloheximide

| Parameter | Cell Line/System | IC50 Value | Reference |

| Protein Synthesis | in vivo | 532.5 nM | [3] |

| RNA Synthesis | in vivo | 2880 nM | [3] |

| Anticancer Activity | CEM cells | 0.12 µM | [3] |

| Anticancer Activity | 9L cells | 0.2 µM | [3] |

Table 2: Effective Concentrations and Observed Effects of Cycloheximide

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Perfused rat liver | >18 µM | - | 93% inhibition of total protein synthesis.[4] | [4] |

| Freshly isolated hepatocytes | 1 µM | - | At least 86% inhibition of [3H]leucine incorporation.[5] | [5] |

| Cultured rat astrocytes | 20 µg/mL | - | Induction of apoptosis (DNA ladder formation).[6] | [6] |

| Chick ciliary ganglion neurons | 10-100 µg/mL | - | 90-95% reduction in 3H-leucine incorporation.[7] | [7] |

| 3T3-L1 adipocytes | Varies | Varies | Dose- and time-dependent up-regulation of SOCS-3 mRNA expression.[8] | [8] |

| Mouse L cells | - | 1 h at 43°C and 45°C | Increased survival from 5% to 23% (at 43°C) and <0.02% to 0.9% (at 45°C) by inhibiting heat-shock-induced apoptosis.[9] | [9] |

| HeLa and Jurkat cells | 1X (from 100X stock) | 0.5-2 hours | Inhibition of protein synthesis (used as a control).[10] | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving Cycloheximide are provided below.

1. Cycloheximide Chase Assay for Determining Protein Half-life

This protocol is a common method to study the stability and degradation rate of a specific protein.[11]

-